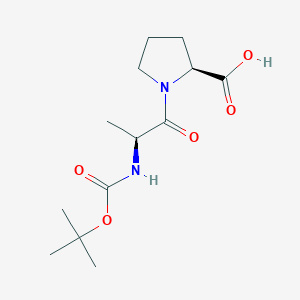

Boc-ala-pro-OH

Description

Molecular Composition and Formula

Boc-Ala-Pro-OH, chemically designated as tert-butoxycarbonyl-L-alanyl-L-proline, is a dipeptide derivative with the molecular formula C₁₃H₂₂N₂O₅ and a molecular weight of 286.32 g/mol . The molecule consists of two amino acid residues: L-alanine (Ala) and L-proline (Pro), linked by a peptide bond. The N-terminal alanine is protected by a tert-butoxycarbonyl (Boc) group, while the C-terminal proline retains a free carboxylic acid moiety .

Key structural features include:

- Boc group : A (C(CH₃)₃OCO–) moiety that shields the α-amino group of alanine, enhancing stability during synthetic procedures .

- Peptide backbone : A planar amide bond (–CO–NH–) connecting alanine and proline.

- Proline ring : A pyrrolidine ring in proline introduces conformational rigidity due to its cyclic secondary amine structure .

The compound’s solubility varies with solvent polarity, exhibiting moderate solubility in dimethyl sulfoxide (DMSO) and limited solubility in aqueous solutions at neutral pH .

Stereochemical Configuration and Chirality

This compound exhibits two chiral centers at the α-carbons of alanine and proline, both configured in the L-form (S configuration) . The stereochemistry is critical for its biological interactions and crystallization behavior:

- Alanine residue : The Boc group occupies the N-terminal position, while the side chain (–CH₃) projects outward, minimizing steric hindrance .

- Proline residue : The pyrrolidine ring adopts a Cʏ-endo puckering conformation, favoring a trans orientation of the peptide bond in crystalline states .

X-ray diffraction studies confirm that the L-L configuration promotes specific hydrogen-bonding patterns, such as intramolecular N–H···O interactions between the Boc carbonyl and proline’s amide hydrogen . Substitution with D-isomers disrupts these interactions, leading to altered conformational stability .

Crystallographic Characterization

Single-crystal X-ray analyses reveal that this compound crystallizes in the monoclinic space group P2₁ , with unit cell parameters a = 10.131 Å, b = 9.940 Å, c = 16.784 Å, and β = 97.33° . Key structural insights include:

| Feature | Observation |

|---|---|

| Hydrogen bonding | N–H···O bonds between Boc carbonyl and Pro amide |

| Torsion angles | φ = -60.5°, ψ = -30.2° for Ala-Pro peptide bond |

| Packing motif | Dimers linked via intermolecular O–H···O interactions |

The Boc group adopts a cis conformation relative to the alanine backbone, while the proline ring’s puckering stabilizes a type II β-turn geometry in the solid state . These features are consistent with similar Boc-protected dipeptides, such as Boc-Pro-DAla-OH, which also exhibit β-turn conformations in crystals .

Conformational Dynamics in Solution

In solution, this compound displays dynamic equilibria between multiple conformers, influenced by solvent polarity and temperature:

- Cis-trans isomerization : The Ala-Pro peptide bond interconverts between cis (30%) and trans (70%) states in DMSO-d₆, as shown by split signals in ¹H NMR spectra . The trans conformer is stabilized by intramolecular hydrogen bonds between the Boc carbonyl and proline’s amide proton .

- Solvent effects : In aqueous solutions, the cis population decreases due to competitive hydrogen bonding with water molecules .

- Temperature dependence : Elevated temperatures (e.g., 50°C) accelerate isomerization rates, reducing the energy barrier between conformers .

Nuclear Overhauser effect (NOE) studies further indicate that the proline ring adopts a Cʏ-endo puckering in both cis and trans states, while the Boc group remains rigid . These dynamics are critical for understanding the compound’s role in peptide synthesis, where conformational flexibility impacts coupling efficiency and secondary structure formation .

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O5/c1-8(14-12(19)20-13(2,3)4)10(16)15-7-5-6-9(15)11(17)18/h8-9H,5-7H2,1-4H3,(H,14,19)(H,17,18)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJDXUIYIUGQGO-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474543 | |

| Record name | BOC-ALA-PRO-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33300-72-0 | |

| Record name | BOC-ALA-PRO-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

-

Base : Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)

-

Boc Agent : Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent : Water

Procedure

-

L-proline is dissolved in an aqueous NaOH/Na₂CO₃ solution to achieve alkalinity (pH 10–12).

-

(Boc)₂O is added in batches under vigorous stirring at 0–5°C.

-

The reaction proceeds for 4–6 hours, yielding Boc-L-proline with >90% purity.

This method minimizes organic solvent use, enhancing safety and scalability for industrial production.

Activation of Boc-Alanine

Activation of Boc-alanine precedes coupling with Boc-proline. Two predominant strategies emerge from the literature:

Carbodiimide-Mediated Activation

A study employing dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) achieved 95% activation efficiency. The protocol involves:

-

Dissolving Boc-alanine in dimethylformamide (DMF).

-

Adding DCC and HOBt at 0°C for 30 minutes.

Cs₂CO₃-Assisted Activation

A patent (CN107474044A) describes cesium carbonate (Cs₂CO₃) as an alternative activator:

-

Boc-alanine and Cs₂CO₃ are mixed in anhydrous tetrahydrofuran (THF).

-

The mixture reacts for 2 hours at room temperature, forming a reactive cesium salt.

Comparative Efficiency

Peptide Coupling Strategies

Coupling Boc-alanine to Boc-proline requires precise control to avoid racemization. Two validated approaches are detailed below:

Solid-Phase Synthesis

Using Merrifield resin, researchers achieved a 98% coupling yield:

-

Resin Loading : Boc-proline is attached to the resin via its C-terminal carboxylate.

-

Deprotection : Trifluoroacetic acid (TFA) removes the Boc group.

-

Coupling : Activated Boc-alanine is added with diisopropylethylamine (DIEA) in N-methylpyrrolidone (NMP).

Solution-Phase Synthesis

A hydrogenation-based method (US5496927A) utilizes palladium on charcoal (Pd/C):

-

Substrate : Boc-alanine-proline benzyl ester

-

Conditions : 30 psi H₂, 35°C, 5 hours in tert-butanol

Purification and Isolation

Post-synthesis purification ensures high purity:

High-Performance Liquid Chromatography (HPLC)

Solvent Extraction

-

Steps :

Case Studies in Industrial Production

Optimized Batch Process

A facility scaling Boc-Ala-Pro-OH production reported:

Chemical Reactions Analysis

Types of Reactions

Boc-ala-pro-OH undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Coupling Reactions: It can be further coupled with other amino acids or peptides to form longer peptide chains.

Hydrolysis: The compound can be hydrolyzed under basic or acidic conditions to yield the individual amino acids.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with catalysts like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).

Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Deprotection: Alanine and proline with free amino and carboxyl groups.

Coupling: Longer peptide chains with this compound as a building block.

Hydrolysis: Free alanine and proline.

Scientific Research Applications

Applications in Scientific Research

-

Peptide Synthesis

- Role : Boc-Ala-Pro-OH is primarily utilized as a key building block for synthesizing peptides, which are crucial for drug development and therapeutic applications. The compound's protective group allows for selective reactions during peptide formation.

- Case Study : In a study on the synthesis of cyclic peptides, this compound was incorporated to enhance the yield and purity of the final product, demonstrating its effectiveness in complex peptide sequences .

-

Biotechnology

- Role : The compound aids in producing biologically active compounds, contributing to the development of vaccines and biologics targeting specific diseases.

- Case Study : Researchers have successfully employed this compound in the formulation of peptide-based vaccines, which showed promising immunogenic responses in preclinical trials .

-

Pharmaceutical Research

- Role : It is leveraged to create novel drug candidates, particularly in cancer therapy and chronic disease management.

- Case Study : A notable application involved modifying existing drugs with this compound to improve their pharmacokinetic properties, leading to enhanced efficacy against resistant cancer cell lines .

-

Analytical Chemistry

- Role : The compound is utilized in various analytical techniques for identifying and quantifying peptide structures within complex mixtures.

- Data Table : Below is a summary of analytical methods employing this compound:

- Food Industry

- Role : Beyond pharmaceuticals, this compound finds applications in food science for flavor enhancement and developing functional food ingredients.

- Case Study : In flavor chemistry, this compound has been used to synthesize flavor compounds that exhibit improved stability and sensory properties compared to traditional methods .

Mechanism of Action

The mechanism of action of Boc-ala-pro-OH primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino group of alanine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares Boc-Ala-Pro-OH with five structurally related compounds:

Key Observations:

Molecular Weight and Complexity : Boc-Ala-Phe-OH has the highest molecular weight (362.43 g/mol) due to the bulky phenylalanine side chain, whereas Boc-D-Ala-OH is the smallest (189.21 g/mol) .

Solubility : this compound and Boc-Ala-Phe-OH are restricted to DMSO, while Boc-Ala-Ala-OH and H-Ala-Ala-Pro-OH exhibit broader solubility in aqueous environments .

Stereochemistry : Boc-D-Ala-OH incorporates the D-enantiomer of alanine, influencing its biological activity and synthetic applications .

Biological Activity

Boc-Ala-Pro-OH, a protected peptide derivative, has garnered attention for its potential biological activities, particularly in the context of cancer research and peptide synthesis. This article delves into the compound's biological activity, including its antiproliferative effects, synthesis methods, and relevant case studies.

Overview of this compound

This compound is a peptide that features a Boc (tert-butyloxycarbonyl) protecting group on the amino terminus and consists of the amino acids alanine (Ala) and proline (Pro) . The compound is often used in various biochemical applications due to its structural properties that can mimic natural peptides.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of this compound and related compounds. The focus has been on their ability to inhibit cancer cell growth, particularly in human carcinoma cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Key Findings

- Cytotoxicity Assays : The cytotoxic effects of this compound were evaluated using the CellTiter 96® AQueousOne Solution Cell Proliferation Assay. Results indicated that at concentrations of 100 μM and higher , this compound exhibited significant inhibitory effects on both MCF-7 and HeLa cell lines, demonstrating a dose-dependent relationship between concentration and cell viability .

- Clonogenic Analysis : Clonogenic assays further supported these findings, showing that treatment with Boc-peptides resulted in a marked reduction in colony formation compared to control groups. Specifically, compounds with the Boc protection were more effective than their acetylated counterparts, indicating that the Boc group may enhance biological activity .

- Comparative Efficacy : In comparative studies, Boc-protected peptides demonstrated stronger inhibitory effects than Ac-peptides at equivalent concentrations. This suggests that the structural configuration provided by the Boc group plays a crucial role in enhancing biological efficacy .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Peptide Coupling : The initial step often includes coupling protected amino acids using standard peptide synthesis techniques such as amide bond formation .

- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA), allowing for further functionalization or incorporation into larger peptide structures .

Synthesis Example

A common synthetic route involves:

- Starting with Boc-protected amino acids.

- Utilizing coupling agents like HOBt or TBTU for effective amide bond formation.

- Following up with deprotection to yield the final product.

Research Case Studies

Several studies have investigated the biological activity of this compound within broader research contexts:

- Antitumor Drug Development : Research indicated that structural modifications of inactive derivatives could lead to promising candidates for antitumor drugs. For instance, inserting an alanine residue between ferrocene cores and proline resulted in enhanced activity profiles .

- Neutrophil Elastase-Activatable Prodrugs : In another study, this compound was utilized in synthesizing prodrugs activated by neutrophil elastase, showcasing its versatility in drug design .

- Oogenesis Studies : The compound has also been part of investigations into its effects on oogenesis in model organisms, highlighting its potential roles beyond anticancer applications .

Data Summary

| Study Focus | Cell Lines Tested | Concentration Range | Key Findings |

|---|---|---|---|

| Antiproliferative Activity | MCF-7, HeLa | 100 μM and higher | Significant dose-dependent inhibition observed |

| Clonogenic Survival | MCF-7 | 100 μM | Reduced colony formation compared to controls |

| Synthesis Routes | N/A | N/A | Effective coupling and deprotection methods established |

Q & A

Q. Table 1: Common Synthesis Parameters

| Parameter | SPPS Protocol | Solution-Phase Protocol |

|---|---|---|

| Coupling Reagent | HBTU/HOBt | DCC/DMAP |

| Solvent | DMF | Dichloromethane |

| Purification Method | HPLC | Recrystallization |

| Yield Range | 60–75% | 50–65% |

Basic: Which spectroscopic techniques are critical for confirming this compound’s structural integrity?

Methodological Answer:

- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra for Boc group signals (δ 1.4 ppm for tert-butyl) and proline’s characteristic pyrrolidine ring protons (δ 3.1–4.3 ppm). Compare with reference spectra .

- FT-IR : Confirm amide bonds (N–H stretch: ~3300 cm<sup>−1</sup>, C=O: ~1650 cm<sup>−1</sup>).

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks.

- HPLC : Use a C18 column to assess purity and retention time consistency.

Q. Table 2: Expected NMR Chemical Shifts

| Proton/Groups | δ (ppm) Range |

|---|---|

| Boc tert-butyl | 1.2–1.4 |

| Proline Cα-H | 4.1–4.3 |

| Alanine CH3 | 1.3–1.5 |

| Amide N–H | 6.5–8.5 |

Advanced: How to resolve contradictions in NMR data when characterizing this compound?

Methodological Answer:

Discrepancies often arise from solvent effects, tautomerism, or impurities.

Re-run NMR in deuterated DMSO or CDCl3 to assess solvent-dependent shifts.

2D NMR (COSY, HSQC) : Map scalar couplings to confirm connectivity and rule out tautomeric forms.

Compare with Computational Predictions : Use tools like ChemDraw or Gaussian to simulate expected spectra.

Purify Further : Re-crystallize or re-run HPLC to eliminate impurities causing split peaks. Document all conditions (pH, temperature) to identify variability sources .

Advanced: What experimental designs optimize this compound’s stability under varying pH conditions?

Methodological Answer:

Design a stability study using:

Buffer Systems : Prepare solutions at pH 2 (HCl), 7.4 (phosphate buffer), and 9 (borate buffer).

Incubation : Store samples at 25°C and 40°C for 0, 7, 14 days.

Analysis : Quantify degradation via HPLC peak area reduction. Use Arrhenius plots to predict shelf life.

Control Variables : Include light exposure, oxygen levels, and ionic strength.

Report degradation products (e.g., de-Boc derivatives) via LC-MS/MS .

Advanced: How to apply the FINER criteria when formulating research questions on this compound’s biological activity?

Methodological Answer:

Use the FINER framework :

- Feasible : “Can in vitro assays (e.g., enzyme inhibition) be performed with available lab resources?”

- Interesting : “Does this compound modulate prolyl oligopeptidase activity?”

- Novel : “How does its activity compare to non-Boc analogs?”

- Ethical : Ensure cytotoxicity assays comply with institutional biosafety protocols.

- Relevant : Link findings to neurodegenerative disease research (e.g., prolyl oligopeptidase’s role in tau cleavage).

Basic: What are best practices for documenting this compound synthesis for peer-reviewed publication?

Methodological Answer:

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry ):

- Experimental Section : Detail resin type, coupling cycles, and purification gradients.

- Supporting Information : Include raw NMR/FT-IR spectra, HPLC chromatograms, and LC-MS data.

- Reproducibility : Specify batch numbers for reagents and equipment models.

Advanced: How to design a comparative study analyzing this compound’s conformational flexibility vs. its free amine counterpart?

Methodological Answer:

Computational Modeling : Use MD simulations (AMBER/CHARMM) to compare energy landscapes.

Circular Dichroism (CD) : Analyze secondary structure in aqueous vs. lipid environments.

X-ray Crystallography : Co-crystallize with target enzymes to assess binding poses.

Statistical Analysis : Apply PCA to MD trajectories and ANOVA to CD/activity data .

Key Takeaways

- Use PICOT (Population: this compound; Intervention: synthesis/analysis method; Comparison: alternative protocols; Outcome: yield/purity/stability) to structure research questions .

- Prioritize reproducibility by documenting experimental parameters exhaustively .

- Address contradictions through multi-technique validation (e.g., 2D NMR + computational modeling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.